4-Chloro-2-methylthiopyrimidine 4-Chloro-2-methylthiopyrimidine
Brand Name: Vulcanchem
CAS No.: 49844-90-8
VCID: VC21183732
InChI: InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
SMILES: CSC1=NC=CC(=N1)Cl
Molecular Formula: C5H5ClN2S
Molecular Weight: 160.63 g/mol

4-Chloro-2-methylthiopyrimidine

CAS No.: 49844-90-8

Cat. No.: VC21183732

Molecular Formula: C5H5ClN2S

Molecular Weight: 160.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methylthiopyrimidine - 49844-90-8

Specification

CAS No. 49844-90-8
Molecular Formula C5H5ClN2S
Molecular Weight 160.63 g/mol
IUPAC Name 4-chloro-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Standard InChI Key DFOHHQRGDOQMKG-UHFFFAOYSA-N
SMILES CSC1=NC=CC(=N1)Cl
Canonical SMILES CSC1=NC=CC(=N1)Cl

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Chloro-2-(methylthio)pyrimidine is essential for its proper handling, storage, and application in various synthetic procedures. The compound exhibits distinctive characteristics that influence its behavior in chemical reactions and physical manipulations.

Physical Properties

4-Chloro-2-(methylthio)pyrimidine possesses several noteworthy physical properties that are summarized in Table 1 below:

Table 1: Physical Properties of 4-Chloro-2-(methylthio)pyrimidine

PropertyValue
Molecular Weight160.62 g/mol
Physical StateLiquid (at room temperature)
Melting Point~-2°C
Boiling Point118°C to 120°C (at 9 mmHg)
Density1.38 g/cm³
Refractive Index1.600
Flash Point>110°C (230°F)

The compound exists as a liquid at standard room temperature given its low melting point of approximately -2°C . With a boiling point range of 118-120°C at reduced pressure (9 mmHg), it can be purified through vacuum distillation techniques while avoiding thermal decomposition that might occur at elevated temperatures under atmospheric pressure. The density value of 1.38 indicates that the compound is denser than water, which affects its handling characteristics in solution-based processes .

Chemical Properties

The chemical behavior of 4-Chloro-2-(methylthio)pyrimidine is largely governed by the electronic properties of the pyrimidine ring and its substituents. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring enhances the electrophilicity of certain positions, particularly those bearing leaving groups such as the chlorine at position 4.

Key chemical properties include:

  • Nucleophilic Aromatic Substitution: The chlorine at position 4 is particularly susceptible to nucleophilic displacement reactions, allowing for functionalization with various nucleophiles including amines, alcohols, thiols, and organometallic reagents.

  • Sulfur Reactivity: The methylthio group can undergo oxidation to form sulfoxides or sulfones, and can also participate in substitution reactions under certain conditions.

  • Base Sensitivity: As with many halogenated heterocycles, the compound may be sensitive to strong bases which can promote elimination reactions or undesired side reactions.

  • Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the sulfur of the methylthio group can serve as coordination sites for metals, potentially enabling applications in organometallic chemistry.

Applications and Research Findings

4-Chloro-2-(methylthio)pyrimidine serves as a versatile building block in various scientific and industrial applications. Its reactivity profile makes it particularly valuable in pharmaceutical research, where pyrimidine derivatives form the core of numerous bioactive compounds.

Pharmaceutical Applications

The compound finds extensive use as an intermediate in the synthesis of pharmaceutical agents, including:

  • Kinase Inhibitors: The pyrimidine scaffold with appropriate substitution patterns forms the basis of various kinase inhibitors used in cancer treatment.

  • Antiviral Agents: Modified pyrimidines have shown promising activity against various viral infections.

  • Anti-inflammatory Compounds: Derivatives of substituted pyrimidines have demonstrated anti-inflammatory properties in preclinical studies.

Agrochemical Applications

In agricultural chemistry, pyrimidine derivatives serve as key components in the development of:

  • Fungicides: Compounds targeting fungal pathogens that affect crop productivity.

  • Herbicides: Selective herbicidal agents that target specific plant biochemical pathways.

  • Insecticides: Molecules designed to control insect populations that damage agricultural products.

Research Tool Applications

Beyond its role as a synthetic intermediate, 4-Chloro-2-(methylthio)pyrimidine also serves as:

  • Chemical Probe: Used to investigate biochemical pathways and protein function.

  • Reference Standard: Employed in analytical chemistry for identification and quantification purposes.

  • Reaction Development: Utilized as a model substrate for developing and optimizing new synthetic methodologies.

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